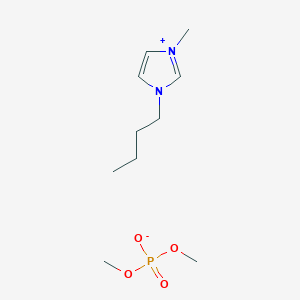

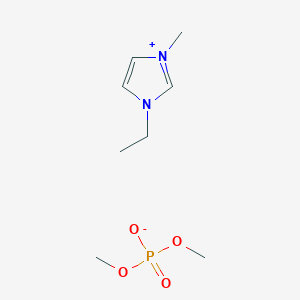

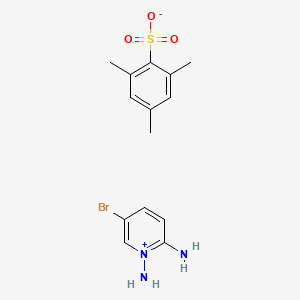

![molecular formula C14H20N2O3S B6361101 1-Ethyl-2,3-dimethylimidazolium tosylate, 98% [EDiMlM] [TOS] CAS No. 783321-71-1](/img/structure/B6361101.png)

1-Ethyl-2,3-dimethylimidazolium tosylate, 98% [EDiMlM] [TOS]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethyl-2,3-dimethylimidazolium tosylate, also known as [EDiMIM] [TOS], is a chemical compound with the molecular formula C14H20N2O3S . It is comprised of a 1-ethyl-2,3-dimethylimidazolium cation and a tosylate anion .

Molecular Structure Analysis

The molecular weight of 1-Ethyl-2,3-dimethylimidazolium tosylate is 296.39 g/mol . The InChI string representation of its structure is InChI=1S/C7H13N2.C7H8O3S/c1-4-9-6-5-8(3)7(9)2;1-6-2-4-7(5-3-6)11(8,9)10/h5-6H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 .

Chemical Reactions Analysis

While specific chemical reactions involving 1-Ethyl-2,3-dimethylimidazolium tosylate were not found in the search results, imidazolium-based ionic liquids have been studied for their role in the electrochemical CO2 reduction reaction .

Physical And Chemical Properties Analysis

1-Ethyl-2,3-dimethylimidazolium tosylate has a topological polar surface area of 74.4 Ų and a complexity of 286 . It has a rotatable bond count of 1 . It does not have any hydrogen bond donors but has 3 hydrogen bond acceptors .

Applications De Recherche Scientifique

Synthesis of Paramagnetic Ionic Liquids

1-Ethyl-2,3-dimethylimidazolium tosylate is used in the synthesis of paramagnetic ionic liquids . These liquids are characterized by layers of cations and anions stacked upon one another in a three-dimensional (3D) manner with several non-covalent interactions . They are synthesized and characterized by thermal, structural, Raman spectroscopy, and magnetic studies .

Magneto-Structural Correlations

This compound plays a significant role in magneto-structural correlations . Magnetization measurements show the presence of three-dimensional antiferromagnetic ordering below the Néel temperature (TN) with the existence of a noticeable magneto-crystalline anisotropy in the bromide compound .

Industrial Solvent

1-Ethyl-2,3-dimethylimidazolium tosylate is a typical industrial application solvent . It may pose a flammability hazard due to thermal decomposition at inappropriate temperatures .

Thermal Stability Assessment

This compound is used in the assessment of thermal stability . The thermal stability and flammability of [C2mmim] [NO3] are studied using synchronous thermogravimetric analysis .

Synthesis of Other Ionic Liquids

1-Ethyl-2,3-dimethylimidazolium tosylate can be used in the synthesis of other ionic liquids . For example, it is used in the synthesis of 1,2-dimethyl-3-n-butylimidazolium chloride and 1,2-dimethyl-3-n-propylimidazolium chloride .

Synthesis of Chloride and Hexafluorophosphate Salts

This compound can also be used in the synthesis of 1-(2-methoxyethyl)-2,3-dimethylimidazolium chloride and hexafluorophosphate salts .

Safety and Hazards

The safety data sheet for 1-Ethyl-2,3-dimethylimidazolium tosylate indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves, clothing, and eye/face protection .

Orientations Futures

Mécanisme D'action

Target of Action

1-Ethyl-2,3-dimethylimidazolium tosylate (EDiMlM TOS) is a type of ionic liquid It’s known that ionic liquids can interact with various biological targets, including proteins and nucleic acids, depending on their chemical structure and properties .

Mode of Action

Ionic liquids, in general, are known for their unique properties such as low volatility, high thermal stability, and excellent solvation potential . These properties allow them to interact with biological targets in various ways, potentially altering their structure and function .

Biochemical Pathways

Ionic liquids can potentially interfere with various biochemical processes due to their ability to disrupt the structure and function of biological macromolecules .

Pharmacokinetics

The pharmacokinetic properties of ionic liquids can vary widely depending on their chemical structure and the biological system in which they are used .

Result of Action

Ionic liquids can have various effects at the molecular and cellular level, including altering protein structure, disrupting cell membranes, and interfering with nucleic acid structure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of EDiMlM TOS. For instance, temperature can affect the physical and chemical properties of ionic liquids, potentially influencing their biological activity . Furthermore, the presence of other substances in the environment can also impact the interaction of ionic liquids with their targets .

Propriétés

IUPAC Name |

1-ethyl-2,3-dimethylimidazol-3-ium;4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.C7H8O3S/c1-4-9-6-5-8(3)7(9)2;1-6-2-4-7(5-3-6)11(8,9)10/h5-6H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQCHGLNVRXAOE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-2,3-dimethylimidazol-3-ium;4-methylbenzenesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl](/img/structure/B6361084.png)

![4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate](/img/structure/B6361087.png)